Volinanserin-d4 Hydrochloride Salt

Isotope Dilution Mass Spectrometry Pharmacokinetics ADME Studies

Choose Volinanserin-d4 Hydrochloride Salt when your quantitative LC-MS/MS workflows demand unambiguous differentiation from unlabeled volinanserin. The four deuterium atoms at the ethyl linker produce a +4 Da mass shift that eliminates spectral overlap, ensuring accurate internal standardization for pharmacokinetic, metabolism, and brain microdialysis studies. Unlike unlabeled M100907, this isotopologue enables reliable isotope dilution and metabolic tracing via the kinetic isotope effect. Supplied as a high-purity hydrochloride salt for direct aqueous solubility in biological assays.

Molecular Formula C₂₂H₂₅D₄ClFNO₃
Molecular Weight 413.95
CAS No. 1217617-73-6
Cat. No. B1140875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVolinanserin-d4 Hydrochloride Salt
CAS1217617-73-6
Synonyms(αR)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl-d4]-4-piperidinemethanol Hydrochloride;  (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl-d4]-4-piperidinemethanol Hydrochloride;  (+)-MDL 100907-d4;  M 100907-d4;  MDL 100907-d4;  R-MDL 100907
Molecular FormulaC₂₂H₂₅D₄ClFNO₃
Molecular Weight413.95
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl
InChIInChI=1S/C22H28FNO3.ClH/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16;/h3-9,17,21,25H,10-15H2,1-2H3;1H/t21-;/m1./s1/i10D2,13D2;
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Volinanserin-d4 Hydrochloride Salt (CAS 1217617-73-6): Procurement Specifications and Baseline Characteristics


Volinanserin-d4 Hydrochloride Salt (CAS 1217617-73-6) is a deuterated isotopologue of the highly selective 5-HT2A receptor antagonist volinanserin (also known as MDL 100907 or M100907) . The compound incorporates four deuterium atoms at the ethyl linker between the piperidine and 4-fluorophenyl moieties, resulting in a molecular formula of C₂₂H₂₅D₄ClFNO₃ and a molecular weight of 413.95 g/mol . The parent compound, volinanserin (CAS 139290-65-6), exhibits a Ki of 0.36 nM for the 5-HT2A receptor and demonstrates approximately 300-fold selectivity over 5-HT1C, α1-adrenergic, and dopamine D2 receptors [1]. The hydrochloride salt form of the deuterated analog ensures aqueous solubility suitable for biological assay applications .

Volinanserin-d4 HCl Salt: Why Unlabeled MDL 100907 Cannot Substitute in Quantitative Bioanalytical Workflows


Unlabeled volinanserin (MDL 100907) cannot be substituted for Volinanserin-d4 Hydrochloride Salt in applications requiring precise quantitation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or isotope dilution methods . The four deuterium atoms in the ethyl linker create a mass shift of +4 Da relative to the unlabeled parent, enabling distinct chromatographic resolution and independent ion channel monitoring without spectral overlap . This isotopic differentiation is essential for accurate internal standardization in pharmacokinetic studies, where co-eluting matrix components can suppress ionization and compromise quantitative accuracy when unlabeled analogs are used as surrogates . Furthermore, deuterium incorporation can alter metabolic stability via the kinetic isotope effect, meaning that unlabeled volinanserin does not serve as a valid tracer for tracking the compound's absorption, distribution, metabolism, and excretion (ADME) fate .

Volinanserin-d4 Hydrochloride Salt: Quantitative Comparative Evidence for Scientific Selection


Isotopic Differentiation: Volinanserin-d4 vs. Unlabeled Volinanserin for LC-MS/MS Quantitation

Volinanserin-d4 Hydrochloride Salt incorporates four deuterium atoms at the 1,1,2,2-positions of the ethyl linker between the piperidine ring and the 4-fluorophenyl group, while unlabeled volinanserin (CAS 139290-65-6) contains protium at these positions . This deuteration pattern results in a molecular weight of 413.95 g/mol for the d4-labeled HCl salt compared to 373.46 g/mol for the unlabeled free base, and enables distinct mass spectrometric detection with a +4 Da shift . The deuterated analog serves as a chromatographically co-eluting internal standard that does not interfere with the analyte signal, which is essential for correcting matrix effects and ionization efficiency variations in LC-MS/MS workflows .

Isotope Dilution Mass Spectrometry Pharmacokinetics ADME Studies

5-HT2A Receptor Binding Affinity: Volinanserin vs. Ketanserin, Risperidone, and Pimavanserin

Volinanserin (MDL 100907), the parent compound of Volinanserin-d4, exhibits a Ki of 0.47 nM at the human 5-HT2A receptor. This affinity exceeds that of ketanserin (Ki = 1.13 nM) by approximately 2.4-fold and risperidone (Ki = 1.1 nM) by approximately 2.3-fold in head-to-head comparisons under identical assay conditions [1]. Compared to spiperone (Ki = 1.2 nM), volinanserin demonstrates roughly 2.6-fold higher affinity. The only comparator with marginally higher affinity is pimavanserin (Ki = 0.24 nM), though pimavanserin exhibits inverse agonist rather than pure antagonist activity at this receptor [2]. The deuterated d4 analog maintains identical receptor binding pharmacology to the parent compound, as deuteration at the ethyl linker does not alter the pharmacophore responsible for 5-HT2A receptor interaction .

Receptor Pharmacology Binding Affinity 5-HT2A Antagonism

5-HT2A Receptor Subtype Selectivity: Volinanserin vs. Cyproheptadine and SB242084

Volinanserin demonstrates exceptional selectivity for the 5-HT2A receptor subtype over 5-HT2B and 5-HT2C receptors. Comparative binding data show that volinanserin binds to 5-HT2B with a Ki of 261 nM and to 5-HT2C with a Ki of 88 nM, representing 555-fold and 187-fold lower affinity than its 5-HT2A Ki of 0.47 nM, respectively [1]. In contrast, the non-selective 5-HT2 antagonist cyproheptadine exhibits Ki values of 0.44 nM (5-HT2A), 1.54 nM (5-HT2B), and 2.23 nM (5-HT2C), representing only 3.5-fold and 5-fold selectivity, respectively [2]. The selective 5-HT2C antagonist SB242084 shows the inverse profile, with Ki values of 158.48 nM at 5-HT2A and 0.47 nM at 5-HT2C [3]. The deuterated d4 analog retains this full selectivity profile as the labeling site is remote from the receptor-binding pharmacophore .

Receptor Selectivity 5-HT2A 5-HT2B 5-HT2C

In Vivo 5-HT2A Receptor Occupancy Potency: Volinanserin vs. Ketanserin and Atypical Antipsychotics

In a validated rat in vivo [³H]M100907 binding assay measuring 5-HT2A receptor occupancy, volinanserin (M100907) achieved 50% receptor occupancy at an ED₅₀ dose of 0.100 mg/kg [1]. This represents approximately 3.2-fold higher in vivo potency than the prototypical 5-HT2A antagonist ketanserin, which required an ED₅₀ of 0.316 mg/kg under identical experimental conditions [2]. Compared to atypical antipsychotics with 5-HT2A antagonist activity, volinanserin exhibited approximately 2-fold lower potency than risperidone (ED₅₀ = 0.051 mg/kg) but 1.4-fold higher potency than olanzapine (ED₅₀ = 0.144 mg/kg) and 11.7-fold higher potency than clozapine (ED₅₀ = 1.17 mg/kg) [3]. Importantly, the typical antipsychotic haloperidol achieved only 20.1% receptor occupancy at 10 mg/kg, confirming volinanserin's superior target engagement at the 5-HT2A receptor [4].

Receptor Occupancy In Vivo Pharmacology CNS Penetration

Clinical 5-HT2A Receptor Occupancy: Volinanserin Achieves >90% Frontal Cortex Occupancy at 20 mg/day

In a clinical positron emission tomography (PET) study using [¹¹C]M100907 as the radioligand, volinanserin administered orally at 20 mg once daily to patients with schizophrenia achieved >90% 5-HT2A receptor occupancy in the frontal cortex under steady-state conditions [1]. This level of receptor engagement exceeds the threshold typically associated with clinical antipsychotic efficacy for 5-HT2A/D2 antagonists such as risperidone, which achieves approximately 60–80% 5-HT2A occupancy at clinically effective doses [2]. The high occupancy was sustained throughout the dosing interval and was well tolerated in the studied patients [3]. For context, the selective 5-HT2A inverse agonist pimavanserin, approved for Parkinson's disease psychosis, achieves approximately 50–60% 5-HT2A occupancy at its therapeutic dose of 34 mg/day [4].

Clinical Pharmacology PET Imaging Receptor Occupancy

In Vivo Functional Efficacy: MDL 100907 Reverses Nicotine Withdrawal-Induced Sleep Fragmentation in Rats

In a rat model of nicotine withdrawal, MDL 100907 (volinanserin) administered at 1 mg/kg i.p. reversed withdrawal-induced sleep disturbances. Nicotine-withdrawn rats receiving vehicle showed a decreased percentage of time spent in NREM sleep and increased sleep fragmentation (number of sleep bouts) compared to saline-infused controls [1]. Treatment with 1 mg/kg MDL 100907 restored NREM sleep time and reduced sleep fragmentation to levels comparable to non-withdrawn controls, as measured by EEG and EMG recordings scored with SleepSign software and verified by manual blind scoring [2]. This functional effect is mechanistically distinct from sedative-hypnotics such as benzodiazepines, which increase total sleep time but reduce slow-wave sleep quality, and from D2 antagonists, which produce sedation via dopaminergic pathways rather than specific 5-HT2A modulation [3].

Sleep Research Nicotine Withdrawal EEG NREM Sleep

Volinanserin-d4 Hydrochloride Salt: Optimal Research and Industrial Application Scenarios


LC-MS/MS Method Development and Validation for Volinanserin Quantitation in Biological Matrices

Volinanserin-d4 Hydrochloride Salt is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of volinanserin in plasma, brain homogenate, or microdialysate samples via LC-MS/MS. The +4 Da mass shift provides a distinct SRM/MRM transition without isotopic cross-talk, enabling accurate correction for matrix effects and extraction recovery [1]. This application is directly supported by the compound's specific deuteration pattern at the ethyl linker and its demonstrated utility in analytical chemistry workflows [2].

In Vitro ADME Studies Requiring Metabolic Tracking of Volinanserin

For in vitro metabolism studies using hepatocytes, liver microsomes, or recombinant CYP enzymes, Volinanserin-d4 enables precise tracking of parent compound depletion and metabolite formation without interference from endogenous compounds. The kinetic isotope effect associated with C-D bond cleavage at the deuterated ethyl linker may provide additional insights into rate-limiting metabolic steps, particularly N-dealkylation pathways [1]. This application leverages the isotopic differentiation evidence established in Section 3, Evidence Item 1 [2].

Preclinical 5-HT2A Receptor Occupancy and PET Tracer Validation Studies

Volinanserin-d4 serves as a critical reference standard for the radiochemical synthesis and quality control of [¹¹C]M100907 PET tracer. Given that volinanserin achieves >90% 5-HT2A receptor occupancy at 20 mg/day in humans, as established in clinical PET studies [1], the deuterated analog provides an analytically distinct reference material for occupancy assay validation and cross-species translational studies [2]. This application is directly supported by the clinical receptor occupancy evidence in Section 3, Evidence Item 5.

Mechanistic Studies of 5-HT2A-Mediated Sleep Architecture Regulation

For preclinical sleep research requiring selective pharmacological dissection of 5-HT2A receptor function, Volinanserin-d4 can be used to quantify brain exposure levels of volinanserin via microdialysis-LC-MS/MS during polysomnographic recordings. This application is supported by evidence that MDL 100907 reverses nicotine withdrawal-induced NREM sleep fragmentation at 1 mg/kg in rats [1], and that the compound demonstrates high subtype selectivity (555× over 5-HT2B) that minimizes confounding interpretation from off-target serotonergic effects [2].

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